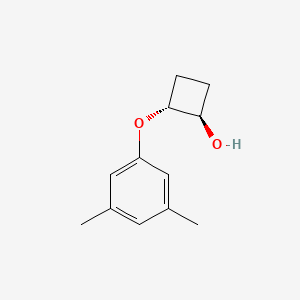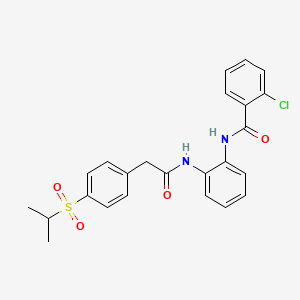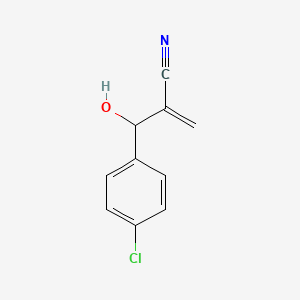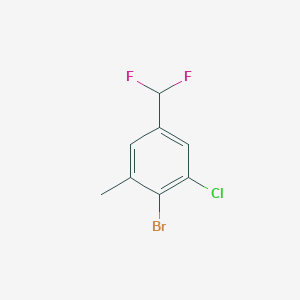![molecular formula C17H17FN2O3 B2981744 [4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate CAS No. 1436147-58-8](/img/structure/B2981744.png)
[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate” is a complex organic compound. It likely contains a pyridine ring, which is a basic aromatic heterocyclic compound, similar to benzene and pyrimidine . The “diethylcarbamoyl” and “fluoropyridine” parts suggest the presence of a carbamate group (diethylcarbamoyl) and a fluorine atom attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques could provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Pyridine compounds, for example, can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure . For example, the presence of the fluorine atom and the carbamate group could influence these properties .Aplicaciones Científicas De Investigación
Cancer Research: Radiolabeled Imaging Agents
The compound’s fluorine atom can be substituted with F-18 , a radioactive isotope, to create imaging agents for positron emission tomography (PET) scans . This application is crucial in cancer research for tracking the spread of tumors and monitoring the effectiveness of treatments.
Agricultural Chemistry: Synthesis of Pesticides
Fluorinated pyridines, such as “[4-(Diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate”, are often used in the development of new pesticides. The introduction of fluorine atoms into lead structures has been shown to improve physical, biological, and environmental properties .
Pharmaceutical Development: Drug Design
Around 10% of pharmaceuticals contain a fluorine atom due to its ability to enhance lipophilicity, increasing drug transport to active sites. The compound could serve as a precursor in synthesizing fluorinated drugs .
Organic Synthesis: Building Blocks
This compound can act as a building block in organic synthesis, particularly in the construction of complex molecules. Its fluorinated aromatic ring makes it a valuable intermediate in various synthetic routes .
Mecanismo De Acción
Mode of Action
The mode of action of fluorinated pyridines generally involves interactions with biological targets through the strong electron-withdrawing fluorine atoms, which can influence the behavior of the compound and its biological activity .
Biochemical Pathways
Fluorinated pyridines can participate in a variety of biochemical reactions and pathways due to their reactivity and the presence of fluorine .
Pharmacokinetics
The presence of fluorine in pharmaceutical compounds can often enhance their metabolic stability and improve their bioavailability .
Result of Action
Fluorinated pyridines are often used in the development of new pharmaceuticals and agrochemicals, suggesting that they can have a variety of biological effects .
Action Environment
The properties of fluorinated pyridines can be influenced by factors such as ph, temperature, and the presence of other compounds .
Propiedades
IUPAC Name |
[4-(diethylcarbamoyl)phenyl] 6-fluoropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-3-20(4-2)16(21)12-5-8-14(9-6-12)23-17(22)13-7-10-15(18)19-11-13/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYOCXJHQHGUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide](/img/structure/B2981665.png)
![2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2981666.png)

![2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2981670.png)





![5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2981680.png)

![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2981684.png)